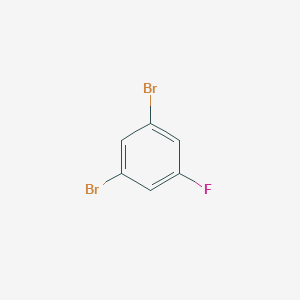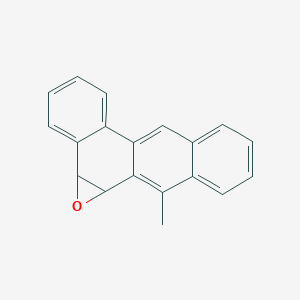
Propene-1,1-D2
Descripción general
Descripción
Synthesis Analysis
Synthesis of Propene-1,1-D2 involves several chemical reactions where isotopically labeled compounds are prepared through specific synthetic pathways. For example, the thermal isomerizations of cyclopropane derivatives lead to isotopically labeled propenes, showcasing one method of synthesis (Baldwin, Day, & Singer, 2005). Another study reveals the reaction dynamics of 1-propynyl radicals with hydrocarbons, offering insights into the formation of complex organic structures, including deuterated variants (Thomas et al., 2019).
Molecular Structure Analysis
The molecular structure of Propene-1,1-D2 has been elucidated through various spectroscopic methods. Research on propylene and its isotopic variants provides accurate molecular structures, essential for understanding the chemical behavior of Propene-1,1-D2. Studies have detailed the bond lengths and angles critical to predicting the reactivity and stability of the molecule (Lide & Christensen, 1961).
Chemical Reactions and Properties
Propene-1,1-D2's chemical reactions are pivotal for synthesizing various organic compounds. For instance, the reaction of D1-ethynyl radical with propylene under single collision conditions elucidates the formation of acyclic and cyclic C5H6 isomers, highlighting the molecule's reactivity and potential pathways in interstellar chemistry (Goettl et al., 2022). Additionally, propene serves as a linchpin for the synthesis of polyenes, demonstrating its utility in organic synthesis (Trost & Gholami, 2018).
Physical Properties Analysis
The physical properties of Propene-1,1-D2, such as boiling point, melting point, and solubility, are influenced by its molecular structure. While specific studies on Propene-1,1-D2's physical properties are not directly mentioned, research on propylene and related compounds provides a basis for understanding its behavior under different conditions.
Chemical Properties Analysis
Propene-1,1-D2's chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for its applications in research. The study of propene epoxidation with H2 and O2 on Au nanoparticles supported on TS-1 provides insights into size-dependent activity and active sites, relevant to understanding Propene-1,1-D2's catalytic behavior (Feng et al., 2014).
Aplicaciones Científicas De Investigación
Fluorescence Microscopy Applications : Jacobson et al. (1996) synthesized a fluorescent dye, 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene, which demonstrates solvent polarity and viscosity-dependent rotational relaxation. This dye's emission is particularly useful for visible fluorescence microscopy, showing potential for cellular and tissue imaging applications (Jacobson et al., 1996).
Catalysis and Chemical Reactions :
- Loffler et al. (1997) observed the transformation of 1,2-dichloropropane to propene by anaerobic bacteria, indicating its potential in bioremediation processes (Loffler et al., 1997).
- Ren et al. (2014) discussed the use of tungsten monocarbide (WC) as a selective deoxygenation catalyst, showing its effectiveness in converting C3 oxygenates to propene (Ren et al., 2014).
Production and Modification of Propene :
- Grant et al. (2016) explored the use of boron nitride as a catalyst for the selective production of propene from propane, highlighting its high selectivity and efficiency (Grant et al., 2016).
- Mlinar et al. (2014) demonstrated the effectiveness of Ni2+-containing metal–organic frameworks for propene oligomerization, indicating their potential in the synthesis of linear propene oligomers for industrial applications (Mlinar et al., 2014).
Environmental and Energy Applications :
- Bridier et al. (2010) investigated the gas-phase hydrogenation of propyne to propene, providing insights into the design of selective catalysts for industrial processes (Bridier et al., 2010).
- Burke et al. (2014) conducted an experimental and modeling study of propene oxidation, which is significant for understanding the combustion characteristics of Liquefied Petroleum Gas (LPG) (Burke et al., 2014).
Safety and Hazards
While specific safety and hazard information for Propene-1,1-D2 is not available, general safety measures for handling similar substances include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
1,1-dideuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=CC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
44.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propene-1,1-D2 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is propene-1,1-D2 used in studying the reaction between propene and OH radicals?
A1: Propene-1,1-D2, along with other deuterated propene isotopes, helps scientists understand the mechanism and rate of hydrogen abstraction by OH radicals. [, ] By substituting specific hydrogen atoms with deuterium, researchers can observe kinetic isotope effects. These effects provide valuable insights into the reaction pathways and which hydrogen atoms are preferentially abstracted by the OH radical.
Q2: What were the key findings regarding the branching ratios of the propene + OH reaction when using propene-1,1-D2?
A2: The research using propene-1,1-D2 and other isotopes confirmed that the allylic hydrogen abstraction in propene is the dominant reaction pathway with OH radicals. [, ] This means the hydrogen atom on the carbon adjacent to the double bond is most likely to be abstracted. The studies also provided quantitative data on the rate coefficients for each specific hydrogen abstraction pathway, including the abstraction of the deuterium atoms in propene-1,1-D2, allowing for a comprehensive understanding of the reaction kinetics across a temperature range.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



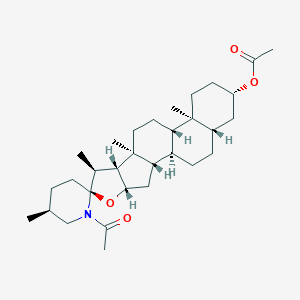
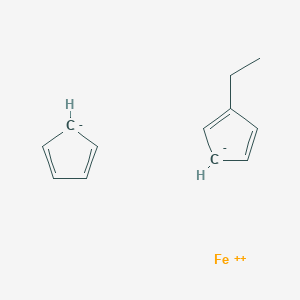

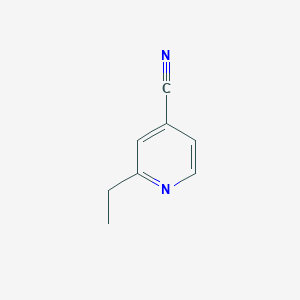
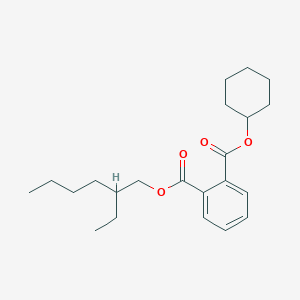

![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
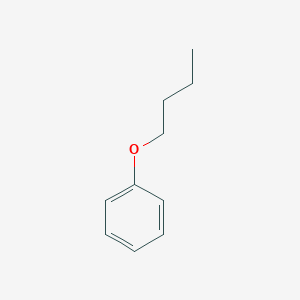
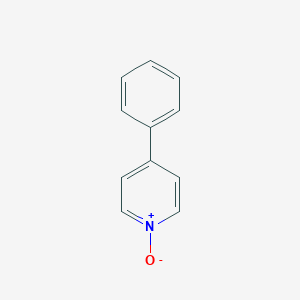
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
